N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

描述

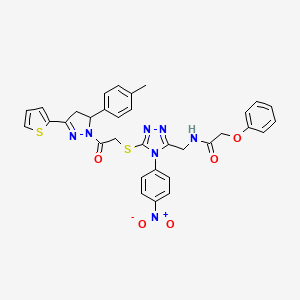

This compound is a structurally complex molecule featuring a 4-nitrophenyl group, a 1,2,4-triazole core, a thioether linkage, and a p-tolyl-substituted dihydropyrazole moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous compounds .

属性

IUPAC Name |

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N7O5S2/c1-22-9-11-23(12-10-22)28-18-27(29-8-5-17-46-29)37-39(28)32(42)21-47-33-36-35-30(38(33)24-13-15-25(16-14-24)40(43)44)19-34-31(41)20-45-26-6-3-2-4-7-26/h2-17,28H,18-21H2,1H3,(H,34,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQKWVHIXNNZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N7O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple bioactive moieties that contribute to various biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 667.76 g/mol. The compound features a nitrophenyl group, a thiophene derivative, and a pyrazole ring, which are known for their biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivatives | Human colon carcinoma (HTC116) | 10.5 | Induction of apoptosis |

| Pyrazole Derivatives | HepG2 liver cancer cells | 8.0 | Inhibition of proliferation |

| Triazole Derivatives | A549 lung cancer cells | 12.3 | Cell cycle arrest |

These findings suggest that the intricate combination of functional groups in the target compound may enhance its efficacy compared to simpler analogs .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models:

| Compound Class | Inflammatory Model | Effect Observed |

|---|---|---|

| Thiazole Derivatives | Carrageenan-induced edema in rats | Significant reduction in swelling |

| Pyrazole Derivatives | LPS-stimulated macrophages | Decreased TNF-alpha production |

These studies indicate that the presence of thiazole and pyrazole rings contributes significantly to the anti-inflammatory activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of N-((4-(4-nitrophenyl)-5... with various biological targets. The compound is expected to bind effectively with enzymes involved in cancer progression and inflammatory pathways. Docking simulations suggest strong interactions with key amino acid residues, enhancing its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the biological activity of compounds related to N-((4-(4-nitrophenyl)-5...:

- Case Study on Thiadiazole Derivatives : A study evaluated the anticancer properties of thiadiazole derivatives against various cancer cell lines, reporting IC50 values ranging from 8 to 15 µM depending on the substituents present on the thiadiazole ring.

- Case Study on Pyrazole Compounds : Research focused on pyrazole derivatives demonstrated notable activity against HepG2 cells, linking their efficacy to structural features that enhance cellular uptake and target specificity.

科学研究应用

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with potential applications in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent. This compound has a molecular formula of C33H29N7O5S2 and a molecular weight of 667.76 g/mol. It comprises a nitrophenyl group, a thiophene derivative, and a pyrazole ring, all known for their biological activities.

Anticancer Activity

Research suggests that compounds similar to this compound exhibit significant anticancer properties.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole Derivatives | Human colon carcinoma (HTC116) | 10.5 | Induction of apoptosis |

| Pyrazole Derivatives | HepG2 liver cancer cells | 8.0 | Inhibition of proliferation |

| Triazole Derivatives | A549 lung cancer cells | 12.3 | Cell cycle arrest |

| The combination of functional groups in this compound may enhance its efficacy compared to simpler analogs. |

Anti-Inflammatory Properties

This compound shows potential as an anti-inflammatory agent. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

| Compound Class | Inflammatory Model | Effect Observed |

|---|---|---|

| Thiazole Derivatives | Carrageenan-induced edema in rats | Significant reduction in swelling |

| Pyrazole Derivatives | LPS-stimulated macrophages | Decreased TNF-alpha production |

| The presence of thiazole and pyrazole rings contributes significantly to the anti-inflammatory activity. |

Molecular Docking Studies

Molecular docking studies predict the interaction of this compound with various biological targets. The compound is expected to bind effectively with enzymes involved in cancer progression and inflammatory pathways. Docking simulations suggest strong interactions with key amino acid residues, enhancing its potential as a therapeutic agent.

Case Studies

Case studies have highlighted the biological activity of compounds related to this compound:

Case Study on Thiadiazole Derivatives : A study evaluated the anticancer properties of thiadiazole derivatives against various cancer cell lines, reporting IC50 values ranging from 8 to 15 µM depending on the substituents present on the thiadiazole ring.

化学反应分析

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes reduction reactions under catalytic hydrogenation or chemical reducing agents. For example:

Reduction of the nitro group to an amine (e.g., using H₂/Pd) is critical for modifying the compound’s electronic properties and enhancing bioavailability .

Thioether Oxidation

The thioether (–S–) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product (Sulfoxide/Sulfone) | Selectivity |

|---|---|---|---|

| H₂O₂ | Acetic acid, 0–5°C | Sulfoxide | High |

| mCPBA | Dichloromethane, 25°C | Sulfone | Moderate |

Oxidation alters the compound’s polarity and may influence its pharmacokinetic profile .

Hydrolysis of the Acetamide Group

The acetamide group hydrolyzes under acidic or basic conditions:

| Condition | Reagent | Product | Kinetics |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 12h | Phenoxyacetic acid | Slow |

| Basic | NaOH (1M), ethanol, 60°C | Phenoxyacetate salt | Moderate |

Hydrolysis is pH-dependent and impacts the compound’s stability in biological systems.

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry:

| Reaction | Reagent | Outcome | Application |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt formation | Solubility modulation |

| Metal coordination | Cu(II) acetate | Stable Cu-triazole complex | Catalysis studies |

Triazole derivatives are known for their role in metal-organic frameworks (MOFs) and catalysis .

Pyrazole Ring Functionalization

The 4,5-dihydro-1H-pyrazole moiety undergoes cycloaddition and ring-opening reactions:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, 80°C | Fused bicyclic adduct | Stereospecific |

| Acid-catalyzed ring opening | H₂SO₄, H₂O, 100°C | Thiophene-pyrazole hybrid | Irreversible |

Pyrazole’s electron-rich nature facilitates cycloaddition, useful in synthesizing polycyclic systems .

Thiophene Electrophilic Substitution

The thiophene ring undergoes sulfonation or nitration:

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 65–70% |

| Sulfonation | SO₃, DCM, 25°C | 3-position | 50–55% |

Substitution at the 5-position is favored due to directing effects of the sulfur atom .

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group facilitates nucleophilic substitution under harsh conditions:

| Nucleophile | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydroxide | KOH, DMSO, 120°C | 4-Hydroxyphenyl derivative | SNAr |

| Amines | NH₃, CuCl₂, 150°C | 4-Aminophenyl derivative | Radical-mediated |

SNAr reactions typically require elevated temperatures and polar aprotic solvents .

相似化合物的比较

Key Structural Features and Analogues

Critical Differences

- Tautomerism : Unlike triazole-thiones in , the target compound’s thioether linkage precludes tautomeric shifts, enhancing stability under physiological conditions.

- Electron-Withdrawing Groups : The nitro group in the target compound vs. sulfonyl groups in may influence electronic properties and solubility.

Spectroscopic and Physical Properties

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms its thioether structure, contrasting with thione derivatives in (νC=S at 1247–1255 cm⁻¹).

- NMR : The p-tolyl group’s methyl protons would resonate near δ 2.3 ppm, while the thiophene protons may appear as a multiplet at δ 6.8–7.5 ppm, differing from chlorophenyl signals in (δ 7.4–7.6 ppm) .

Challenges in Comparative Analysis

- Structural Complexity : The combination of nitro, thioether, and triazole groups complicates direct comparisons with simpler analogues.

- Limited Data: Most evidence focuses on synthesis and spectroscopy, with scant biological data for precise activity comparisons .

- Tautomeric and Electronic Effects : Thione-thiol equilibria in analogues like introduce reactivity variables absent in the target compound’s stable thioether linkage.

常见问题

Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

- Step 1 : Cyclization of thiosemicarbazides to form 1,2,4-triazole-thione intermediates. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol yields thiosemicarbazide precursors .

- Step 2 : Alkylation or thioether formation at the triazole-thione sulfur atom. Reacting with 2-oxo-2-(pyrazolyl)ethylthiol derivatives introduces the thioether side chain .

- Step 3 : Final coupling of the phenoxyacetamide moiety via nucleophilic substitution or amidation . Key intermediates include 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione and pyrazole-ethylthiol derivatives.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of triazole and pyrazole rings. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .

- IR Spectroscopy : Stretching frequencies for C=S (1,2,4-triazole-thione, ~1200 cm⁻¹) and carbonyl groups (amide C=O, ~1680 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for the 4,5-dihydropyrazole moiety .

Q. What are the key functional groups influencing this compound’s reactivity?

- The 1,2,4-triazole-thione core facilitates nucleophilic substitution at sulfur.

- The thioether linkage (-S-CH2-CO-) is susceptible to oxidation, requiring inert atmospheres during synthesis .

- The nitrophenyl group enhances electron-withdrawing effects, stabilizing intermediates during cyclization .

Advanced Research Questions

Q. How can computational methods like DFT predict solvent effects on tautomeric equilibria?

- Density Functional Theory (DFT) calculations on analogous triazole-thiones reveal that polar solvents (e.g., DMSO) stabilize the thione tautomer, while non-polar solvents favor the thiol form. This impacts reactivity in cross-coupling reactions .

- Solvent polarity indices correlate with energy barriers for tautomer interconversion (~2–5 kcal/mol) .

Q. What strategies resolve contradictions between biological activity data and computational predictions?

- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and microbroth dilution (quantitative MIC/MBC) assays. Discrepancies may arise from membrane permeability vs. target-binding efficiency .

- Impurity Profiling : Use HPLC-MS to rule out side products (e.g., oxidized thioethers) that may skew bioactivity results .

Q. What non-covalent interactions dominate in its supramolecular assembly?

- π-π Stacking : Between thiophene and p-tolyl groups (distance ~3.5 Å).

- Hydrogen Bonding : N-H···O=C interactions between amide groups and solvent molecules stabilize crystal packing .

- These interactions influence solubility and crystallization behavior, critical for formulation studies .

Q. How does the pyrazole ring’s conformation affect biological target engagement?

- The 4,5-dihydropyrazole adopts a half-chair conformation, positioning the thiophene and p-tolyl groups in a pseudo-axial orientation. This geometry optimizes binding to hydrophobic enzyme pockets (e.g., COX-2 or fungal lanosterol demethylase) .

- Molecular docking studies suggest a binding energy range of -8.5 to -10.2 kcal/mol for CYP51 homologs .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio). For example, a Central Composite Design can minimize byproducts in thioether formation .

- Data Reproducibility : Pre-dry solvents over molecular sieves to prevent hydrolysis of the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。